4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 895010-31-8
VCID: VC4131068
InChI: InChI=1S/C22H19N3O3S/c1-27-17-7-5-16(6-8-17)21(26)25(14-15-4-3-11-23-13-15)22-24-19-10-9-18(28-2)12-20(19)29-22/h3-13H,14H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

CAS No.: 895010-31-8

Cat. No.: VC4131068

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5

* For research use only. Not for human or veterinary use.

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide - 895010-31-8

Specification

CAS No. 895010-31-8
Molecular Formula C22H19N3O3S
Molecular Weight 405.5
IUPAC Name 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H19N3O3S/c1-27-17-7-5-16(6-8-17)21(26)25(14-15-4-3-11-23-13-15)22-24-19-10-9-18(28-2)12-20(19)29-22/h3-13H,14H2,1-2H3
Standard InChI Key GGERKDWCUDUBRJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC

Introduction

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structural arrangement, including methoxy groups, a benzo[d]thiazole moiety, and a pyridin-3-ylmethyl group. This compound is of interest in various fields of research, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Synthesis

The synthesis of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

  • Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with a pyridin-3-ylmethyl halide in the presence of a base.

  • Formation of the benzamide: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives under coupling conditions, often using reagents like EDCI or DCC.

Chemical Reactions

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The compound can be reduced to form amines or alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings using halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Applications in Research

This compound is used as a building block for the synthesis of more complex molecules in chemistry. In biology, it is investigated for its potential biological activities. In medicine, it is explored as a potential therapeutic agent due to its unique structural features. In industry, it is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is distinct from other benzamide derivatives due to the presence of both methoxy groups and the pyridin-3-ylmethyl group. This structural arrangement confers distinct chemical and biological properties compared to compounds lacking these features.

CompoundStructural Features
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideMethoxy groups, benzo[d]thiazole, pyridin-3-ylmethyl
4-methoxy-N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLacks additional methoxy group
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamideLacks pyridin-3-ylmethyl group
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLacks methoxy group on benzamide ring

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